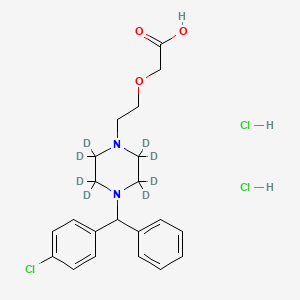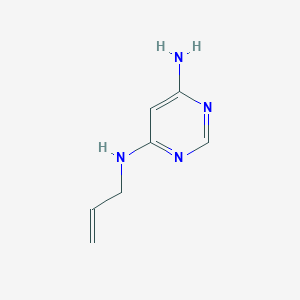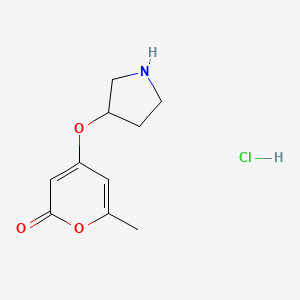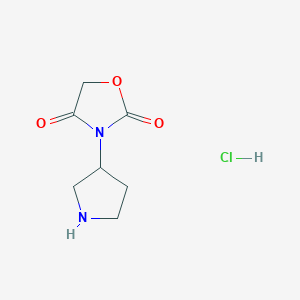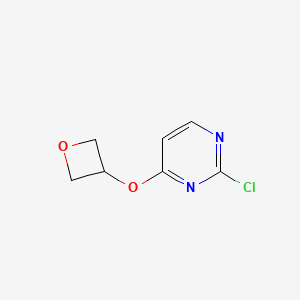
2-Chloro-4-(oxetan-3-yloxy)pyrimidine
概要
説明
2-Chloro-4-(oxetan-3-yloxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an oxetane ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(oxetan-3-yloxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with oxetane-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, possibly incorporating continuous flow techniques for better efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-4-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The oxetane ring can be subjected to oxidation or reduction under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Hiyama cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Cross-Coupling Reactions: Palladium catalysts, boron reagents, and organosilanes.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines.
Cross-Coupling Reactions: Biaryl compounds and other complex structures.
科学的研究の応用
2-Chloro-4-(oxetan-3-yloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It acts as a probe in studying biological pathways and interactions.
作用機序
The mechanism of action of 2-Chloro-4-(oxetan-3-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with target molecules .
類似化合物との比較
Similar Compounds
2-Chloropyrimidine: Lacks the oxetane ring, making it less versatile in certain applications.
4-(Oxetan-3-yloxy)pyrimidine: Lacks the chlorine atom, which can affect its reactivity and interaction with other molecules.
Uniqueness
2-Chloro-4-(oxetan-3-yloxy)pyrimidine is unique due to the presence of both the chlorine atom and the oxetane ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs .
特性
IUPAC Name |
2-chloro-4-(oxetan-3-yloxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-9-2-1-6(10-7)12-5-3-11-4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHSVANXYBJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

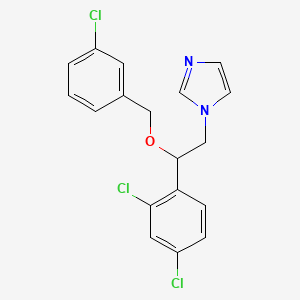
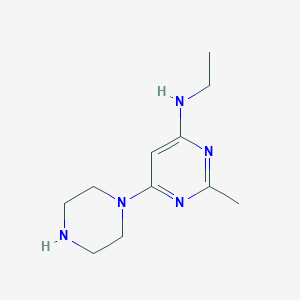
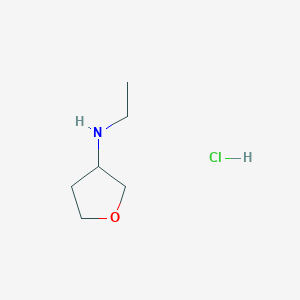
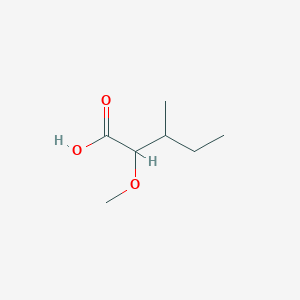
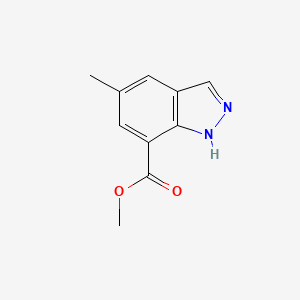
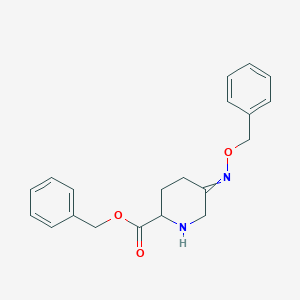
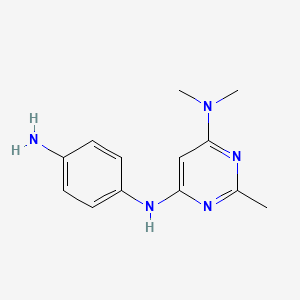
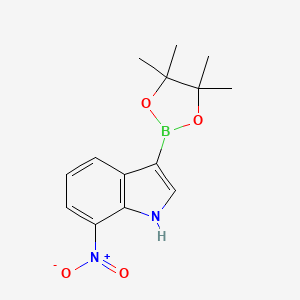
![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)
